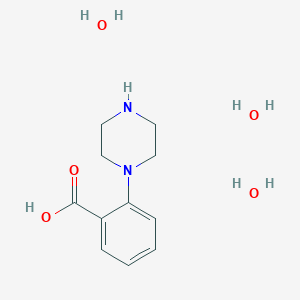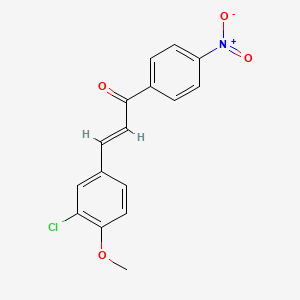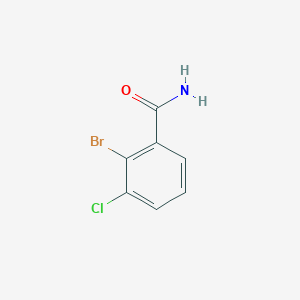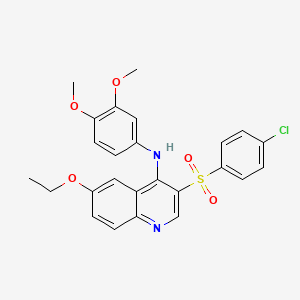![molecular formula C22H22N4O2 B2862651 N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide CAS No. 2034434-05-2](/img/structure/B2862651.png)
N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a bipyridine moiety and a cyclopentyloxy group, which contribute to its distinctive chemical behavior and biological activity.
Mechanism of Action
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .
Mode of Action
The compound interacts with its target, NNMT, by inhibiting its function . NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor . By inhibiting NNMT, the compound can potentially regulate the methylation potential and the degradation of nicotinamide .
Biochemical Pathways
The inhibition of NNMT affects the Nicotinate and Nicotinamide metabolism pathway . This pathway is involved in the metabolism of cofactors and vitamins, including the biosynthesis of NAD and the degradation of nicotine . By inhibiting NNMT, the compound can potentially influence these biochemical pathways and their downstream effects.
Pharmacokinetics
Related compounds such as nicotinamide mononucleotide (nmn) have been shown to be safe and effectively metabolized in healthy adults . NMN can significantly increase blood NAD+ levels, suggesting a potential impact on bioavailability .
Result of Action
Related compounds such as nmn have been shown to exert neuroprotective effects on photoreceptors after retinal detachment and oxidative injury . This suggests that N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide may have similar effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability and decomposition of related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bipyridine derivative, followed by the introduction of the nicotinamide moiety and the cyclopentyloxy group. Key steps include:
Bipyridine Derivative Preparation: The synthesis begins with the functionalization of bipyridine, often through halogenation or metal-catalyzed coupling reactions.
Nicotinamide Core Formation: The nicotinamide core is introduced via amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Cyclopentyloxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with a well-known role in cellular metabolism and as a precursor for NAD+ synthesis.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine, which are commonly used as ligands in coordination chemistry.
Cyclopentyloxy Substituted Compounds: Molecules featuring the cyclopentyloxy group, which can influence solubility and bioavailability.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both bipyridine and nicotinamide moieties allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-cyclopentyloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-5-6-21(25-15-18)28-19-3-1-2-4-19)26-14-16-7-12-24-20(13-16)17-8-10-23-11-9-17/h5-13,15,19H,1-4,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXJCCPLEJCLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)

![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)

![(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide](/img/structure/B2862584.png)


![2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2862589.png)
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
